molecular formula C19H22N6O4 B3600712 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE

2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE

Cat. No.: B3600712
M. Wt: 398.4 g/mol
InChI Key: KFMBJZZCUQRJEB-UHFFFAOYSA-N
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Description

2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE is a complex organic compound with a unique structure that includes a purine derivative and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound acts as a selective TRPA1 channel blocker . It antagonizes the calcium influx evoked by formalin, which is a common cause of pain . This suggests that it could be used as a therapeutic agent for chronic inflammatory or neurogenic pain .

Safety and Hazards

The compound is classified as dangerous according to the GHS06 hazard code . The hazard statements include H301 . The precautionary statements include P264, P270, P301+P310, P321, P330, P405, and P501 . It is recommended to handle the compound with care, following all safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the purine derivative. The purine derivative is then reacted with an appropriate acylating agent to introduce the acetyl group. The final step involves the coupling of the acetylated purine with the benzamide moiety under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE lies in its specific combination of a purine derivative and a benzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-11(2)21-17(27)12-7-5-6-8-13(12)22-14(26)9-25-10-20-16-15(25)18(28)24(4)19(29)23(16)3/h5-8,10-11H,9H2,1-4H3,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMBJZZCUQRJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE

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